Diaracylglycerine
Diradylglycerols, also known as diglycerides or DG, are esters formed from glycerol and two fatty acids. They play a crucial role in the food industry due to their emulsifying properties, which enhance the stability of food products such as baked goods, margarine, and confectionery. These compounds are derived from the hydrolysis of triglycerides or synthesized by direct esterification. Diradylglycerols not only improve texture but also contribute to shelf life extension through their ability to prevent water loss and fat separation. Their mild nature makes them suitable for a wide range of applications, ensuring they do not impart any undesirable flavors or colors to the final product.

Verwandte Literatur
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1. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Lanhua Yi,Yuan Meng,Rui Wang,Junjie Fei,Xianyou Wang,Yebo Lu New J. Chem., 2020,44, 13472-13479
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